7-Methoxy-1-methylisoquinoline

Catalog No.
S3345454
CAS No.
76143-84-5
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy-1-methylisoquinoline

CAS Number

76143-84-5

Product Name

7-Methoxy-1-methylisoquinoline

IUPAC Name

7-methoxy-1-methylisoquinoline

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-8-11-7-10(13-2)4-3-9(11)5-6-12-8/h3-7H,1-2H3

InChI Key

TWFJNUYBPIJQJR-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1C=C(C=C2)OC

Canonical SMILES

CC1=NC=CC2=C1C=C(C=C2)OC

7-Methoxy-1-methylisoquinoline is a nitrogen-containing heterocyclic compound characterized by its isoquinoline structure, which consists of a benzene ring fused to a pyridine ring. The chemical formula for 7-methoxy-1-methylisoquinoline is C11H11NOC_{11}H_{11}NO, and it is notable for its methoxy group at the seventh position and a methyl group at the first position of the isoquinoline framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry.

As 7-MMI primarily serves as a precursor, a mechanism of action in biological systems is not applicable.

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Typical of isoquinoline derivatives. Key reactions include:

  • Methylation: The introduction of additional methyl groups can be achieved through metalation followed by methylation using reagents such as iodomethane or via cuprate-mediated methylation methods .
  • Hydrogenolysis: This reaction can be employed to remove protective groups, such as benzyl ethers, under catalytic conditions to yield more reactive intermediates .
  • Alkylation: Alkylation reactions can occur at various positions on the isoquinoline ring, leading to derivatives with enhanced biological properties .

Research indicates that 7-methoxy-1-methylisoquinoline exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that isoquinoline derivatives possess antibacterial and antifungal activities, making them potential candidates for drug development.
  • Neuroprotective Effects: Certain isoquinolines have been investigated for their neuroprotective effects, suggesting that 7-methoxy-1-methylisoquinoline may also have similar properties.
  • Anticancer Activity: Some derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential in oncology .

Several synthetic routes have been developed for the preparation of 7-methoxy-1-methylisoquinoline:

  • Direct Methylation: Using metalation followed by methylation techniques allows for the introduction of a methyl group at the first position of isoquinolines .
  • Aminomethylation: This involves converting a metalated isoquinoline into a tertiary amine, followed by quaternization and subsequent hydrogenolysis to yield the desired product .
  • Alternative Routes: Other methods include alkylation reactions with various electrophiles and the use of different starting materials like 4-methoxy-3-methyl-benzaldehyde .

The applications of 7-methoxy-1-methylisoquinoline extend across several fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new antimicrobial or anticancer drugs.
  • Synthetic Chemistry: It serves as an important intermediate in synthesizing more complex organic molecules and natural products.
  • Research Tool: The compound can be used in studies exploring the structure-activity relationship of isoquinoline derivatives.

Interaction studies involving 7-methoxy-1-methylisoquinoline focus on its binding affinities and mechanisms of action with biological targets. Research indicates that isoquinolines can interact with various receptors and enzymes, influencing pathways related to inflammation, cancer progression, and microbial resistance. Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 7-methoxy-1-methylisoquinoline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-MethylisoquinolineMethyl group at position oneLacks methoxy substitution; simpler structure
6-Methoxy-1-methylisoquinolineMethoxy group at position sixDifferent substitution pattern affecting activity
7-Hydroxy-1-methylisoquinolineHydroxy group at position sevenPotentially different biological properties
6,7-Dimethoxy-1-methylisoquinolineMethoxy groups at positions six and sevenIncreased lipophilicity; may enhance biological activity

These compounds highlight the uniqueness of 7-methoxy-1-methylisoquinoline, particularly in its specific substitution pattern that may influence its pharmacological properties and reactivity compared to other isoquinolines.

XLogP3

2.5

Wikipedia

7-Methoxy-1-methylisoquinoline

Dates

Modify: 2023-08-19

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